molecular formula C11H13BrN2S B12470859 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide

Cat. No.: B12470859
M. Wt: 285.21 g/mol
InChI Key: FKBJOIUJSQVGTR-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the methylamine group. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. The resulting thiazole compound is then reacted with 4-methylbenzylamine to introduce the methylamine group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of thiazole-containing molecules with biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other thiazole derivatives, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanamine;hydrobromide

InChI

InChI=1S/C11H12N2S.BrH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6,12H2,1H3;1H

InChI Key

FKBJOIUJSQVGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CN.Br

Origin of Product

United States

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